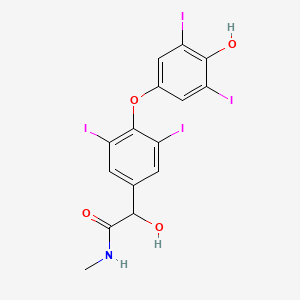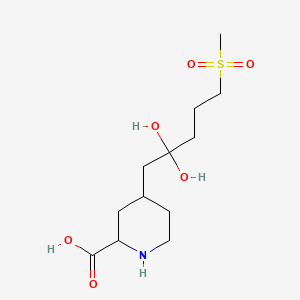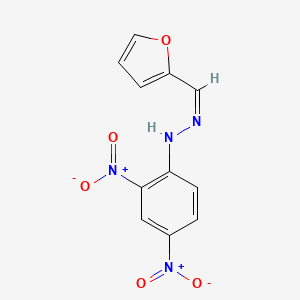
2-Furaldehyde, (2,4-dinitrophenyl)hydrazone (6CI,7CI,8CI); 2-Furancarboxaldehyde, (2,4-dinitrophenyl)hydrazone (9CI); Furfural 2,4-dinitrophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone is a chemical compound formed by the reaction of 2-furaldehyde (also known as furfural) with 2,4-dinitrophenylhydrazine. This compound is often used in organic chemistry for the identification and characterization of aldehydes and ketones due to its ability to form stable hydrazones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone involves a condensation reaction between 2-furaldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as methanol with sulfuric acid, to facilitate the formation of the hydrazone. The reaction can be summarized as follows:
2-Furaldehyde+2,4-Dinitrophenylhydrazine→(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone+Water
Industrial Production Methods
Industrial production of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the original aldehyde or ketone.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original aldehyde or ketone.
Reduction: The original aldehyde or ketone.
Substitution: Substituted hydrazones with different functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent for the identification and characterization of aldehydes and ketones.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of (E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone involves the formation of a stable hydrazone linkage between the aldehyde or ketone and the hydrazine derivative. This linkage is highly stable and resistant to hydrolysis, making it useful for analytical and synthetic purposes. The molecular targets and pathways involved include the carbonyl group of the aldehyde or ketone and the hydrazine moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone: Known for its stability and ease of formation.
Benzaldehyde, (2,4-Dinitrophenyl)hydrazone: Similar in structure but derived from benzaldehyde.
Acetone, (2,4-Dinitrophenyl)hydrazone: Formed from acetone and 2,4-dinitrophenylhydrazine.
Uniqueness
(E)-2-Furaldehyde, (2,4-Dinitrophenyl)hydrazone is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity compared to other hydrazones. The presence of the furan ring enhances its stability and makes it a valuable reagent in organic synthesis and analytical chemistry.
Eigenschaften
Molekularformel |
C11H8N4O5 |
|---|---|
Molekulargewicht |
276.20 g/mol |
IUPAC-Name |
N-[(Z)-furan-2-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C11H8N4O5/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-12-7-9-2-1-5-20-9/h1-7,13H/b12-7- |
InChI-Schlüssel |
JLMSXDMAAIAPCZ-GHXNOFRVSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=COC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
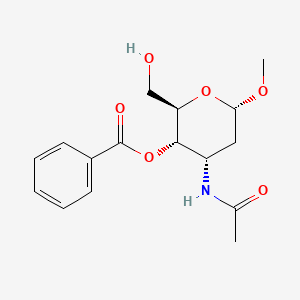
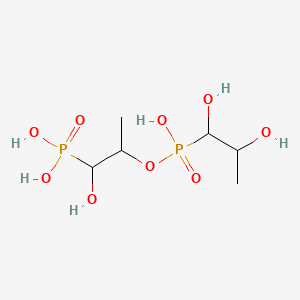
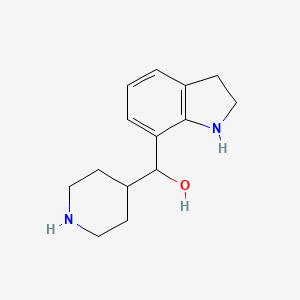
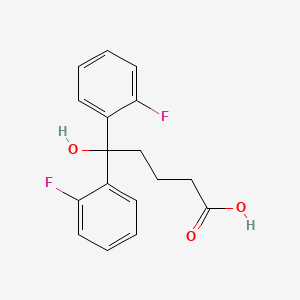
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)

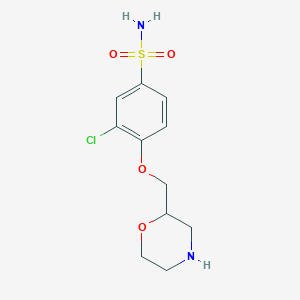

![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)

